molecular formula C16H17BrN2OS B2370423 2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 618396-44-4

2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2370423
CAS No.: 618396-44-4
M. Wt: 365.29
InChI Key: QOBDQADLFOINDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a bromophenyl group, a hydroxyethyl group, and a tetrahydroquinazoline-thione core. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Scientific Research Applications

2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with amines.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through an alkylation reaction using ethylene oxide or similar reagents.

    Formation of the Thione Group: The thione group can be introduced by treating the intermediate compound with sulfurizing agents such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The thione group can be reduced to a thiol group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
  • 2-(4-fluorophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
  • 2-(4-methylphenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Uniqueness

The presence of the bromophenyl group in 2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione imparts unique chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2OS/c17-12-7-5-11(6-8-12)15-18-16(21)13-3-1-2-4-14(13)19(15)9-10-20/h5-8,20H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBDQADLFOINDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCO)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.